Diphenidol hydrochloride

Catalog No.
S526263
CAS No.
3254-89-5
M.F
C21H28ClNO
M. Wt
345.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenidol hydrochloride

CAS Number

3254-89-5

Product Name

Diphenidol hydrochloride

IUPAC Name

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H

InChI Key

AVZIYZHXZAYGJS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Solubility

Soluble in DMSO

Synonyms

Cefadol, Cephadol, difenidol, diphenidol, diphenidol hydrochloride, diphenidol hydrochloride, alpha-(14)C-labeled, diphenidol pamoate, Normavom, Vontrol

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Description

The exact mass of the compound Diphenidol hydrochloride is 345.1859 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23012. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Mechanisms of Action

    Research is ongoing to elucidate the precise mechanisms by which Diphenidol hydrochloride exerts its antiemetic and anticholinergic effects. Studies suggest it might interact with muscarinic receptors and dopamine receptors in the central nervous system []. However, further investigation is needed to fully understand its complex pharmacological profile.

  • Drug Discovery and Development

    Due to its interaction with specific receptors, Diphenidol hydrochloride may serve as a reference compound for developing new drugs targeting similar mechanisms. For instance, a study used Diphenidol hydrochloride in computer modeling to identify potential new antiemetic drugs [].

  • Investigating Gastrointestinal Disorders

    The antiemetic properties of Diphenidol hydrochloride have led to its use in some research related to nausea and vomiting. Studies might explore its effectiveness in specific contexts, such as chemotherapy-induced nausea and vomiting, but more robust clinical trials are needed before considering it a viable treatment option [].

  • Neurological Research

    The anticholinergic effects of Diphenidol hydrochloride have sparked interest in its potential role in neurological research. Some studies have investigated its use in animal models of Parkinson's disease, but the results haven't been conclusive, and its efficacy in humans with this condition remains unclear [].

Diphenidol hydrochloride is a synthetic compound classified as a muscarinic antagonist, primarily utilized as an antiemetic agent. Its chemical formula is C21H28ClNOC_{21}H_{28}ClNO, and it is known for its effectiveness in treating nausea, vomiting, and vertigo associated with various medical conditions, including Meniere's disease and postoperative nausea . The compound is not marketed in the United States or Canada but has been used in other regions for its therapeutic properties .

The precise mechanism by which diphenidol acts to relieve nausea and vomiting is not fully understood []. However, several potential mechanisms have been proposed based on its interaction with various physiological systems:

  • Vestibular suppression: Diphenidol may interact with the vestibular system in the inner ear, which plays a role in balance and nausea perception [].
  • Antimuscarinic effect: The structure of diphenidol allows it to potentially interact with muscarinic receptors, which can influence nausea and vomiting pathways [].
  • Central nervous system (CNS) depression: Diphenidol might have a mild sedative effect on the CNS, which could indirectly contribute to reduced nausea.
  • Alkylation Reaction:
    1 Bromo 3 chloropropane+Piperidine3 Piperidinopropyl chloride\text{1 Bromo 3 chloropropane}+\text{Piperidine}\rightarrow \text{3 Piperidinopropyl chloride}
  • Grignard Reaction:
    3 Piperidinopropyl chloride+BenzophenoneBenzhydrolDiphenidol hydrochloride\text{3 Piperidinopropyl chloride}+\text{Benzophenone}\rightarrow \text{Benzhydrol}\rightarrow \text{Diphenidol hydrochloride}

Diphenidol hydrochloride exhibits significant biological activity as an antiemetic and antivertigo agent. Its mechanism of action is not fully elucidated but is believed to involve:

  • Antagonism of Muscarinic Receptors: Diphenidol interacts with muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 subtypes, reducing vestibular stimulation and inhibiting the release of acetylcholine .
  • Effects on the Vestibular System: The compound may act on the vestibular nuclei, where acetylcholine plays a crucial role in excitatory signaling, thereby mitigating symptoms of dizziness and nausea .

The synthesis of diphenidol hydrochloride can be achieved through a multi-step process involving:

  • Preparation of Piperidinopropyl Intermediate: Alkylation of piperidine with 1-bromo-3-chloropropane.
  • Formation of Benzhydrol: Utilizing the Grignard reaction with benzophenone.
  • Final Conversion to Diphenidol Hydrochloride: Through subsequent reactions leading to the formation of the desired hydrochloride salt.

This synthetic pathway highlights the compound's complexity and the careful control required during its production .

Diphenidol hydrochloride is primarily used for:

  • Treatment of Nausea and Vomiting: Effective in managing symptoms related to gastrointestinal disturbances and postoperative recovery.
  • Management of Vertigo: Particularly useful for patients suffering from Meniere's disease or other vestibular disorders .

Interaction studies indicate that diphenidol hydrochloride may enhance the effects of central nervous system depressants, such as alcohol and sedatives. Caution is advised when combining it with other medications that may cause drowsiness or impair cognitive functions. Additionally, it may exacerbate conditions such as glaucoma or prostate issues due to its anticholinergic properties .

Diphenidol hydrochloride shares structural and functional similarities with several other compounds within the class of muscarinic antagonists and antiemetics. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Properties
Diphenidol HydrochlorideC21H28ClNOC_{21}H_{28}ClNOAntiemetic, antivertigoWeak peripheral anticholinergic effect
ScopolamineC17H20BrNC_{17}H_{20}BrNMotion sickness treatmentStronger sedative effects; used transdermally
MeclizineC25H29NC_{25}H_{29}NAntihistamine for vertigoAntihistaminic properties; less potent anticholinergic effect
DimenhydrinateC24H34ClNC_{24}H_{34}ClNMotion sicknessCombination of diphenhydramine and 8-chloro-theophylline; more sedative effects

Diphenidol hydrochloride stands out due to its specific receptor interactions and lower sedative properties compared to other similar compounds, making it a preferred choice in certain clinical scenarios where sedation needs to be minimized .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

345.1859422 g/mol

Monoisotopic Mass

345.1859422 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DG355XWQ4T

Related CAS

972-02-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (98.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (98.9%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiemetics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

3254-89-5

Wikipedia

Diphenidol hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Oritani S, Michiue T, Chen JH, Tani N, Ishikawa T. Biodistribution of
2: Wölfle U, Elsholz FA, Kersten A, Haarhaus B, Schumacher U, Schempp CM.
3: Zhang L, Ma J, Li S, Xue R, Jin M, Zhou Y. Fatal diphenidol poisoning: a case
4: Hirose N, Kawabata Y, Kawabata F, Nishimura S, Tabata S. Bitter taste receptor
5: Lin HT, Chiu CC, Wang JJ, Hung CH, Chen YW. High frequency transcutaneous
6: Wölfle U, Elsholz FA, Kersten A, Haarhaus B, Müller WE, Schempp CM. Expression
7: Grazier MR, Armenian P, Vohra R. Illicit Distribution of Prescription Drugs:
8: Li Y, Qi L, Shen Y, Ma H. Facile preparation of surface-exchangeable
9: Grassin-Delyle S, Abrial C, Fayad-Kobeissi S, Brollo M, Faisy C, Alvarez JC,
10: Chen YW, Tzeng JI, Liu KS, Yu SH, Hung CH, Wang JJ. Systemic diphenidol
11: Harper JN, Wright SH. Multiple mechanisms of ligand interaction with the
12: Leung YM, Wong KL, Cheng KS, Kuo CS, Su TH, Chen YW, Cheng TH. Inhibition of
13: Andersson M, Aronsson P, Doufish D, Lampert A, Tobin G. Muscarinic receptor
14: Murakami K, Inoue N, Fuchikami C, Tajima K, Hashino A, Fukui H, Noda K, Oka
15: Cao G, Liu Q, Huang Y, Li W, Yao S. Generation of gold nanostructures at the
16: Leung YM, Wu BT, Chen YC, Hung CH, Chen YW. Diphenidol inhibited sodium
17: Kitahara T, Kubo T, Okumura S, Kitahara M. Effects of endolymphatic sac
18: Marcelín-Jiménez G, Morales-Martínez M, Angeles-Moreno AP, Mendoza-Morales L.
19: Varoli L, Andreani A, Burnelli S, Granaiola M, Leoni A, Locatelli A, Morigi
20: Varoli L, Angeli P, Buccioni M, Burnelli S, Fazio N, Marucci G, Recanatini M,

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